

A Comparative Analysis of Defect States in Cesium-Doped Formamidinium Perovskites

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Compound of Interest

Compound Name: cesium;triiodide

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The meteoric rise of perovskite solar cells has positioned them as a leading next-generation photovoltaic technology. At the heart of their performance lies the quality of the perovskite material itself, where defect states play a critical role in determining efficiency and stability. Formamidinium lead iodide (FAPbI₃)-based perovskites are particularly promising due to their optimal bandgap for single-junction solar cells. However, they suffer from phase instability and performance-limiting defects. The incorporation of cesium (Cs) has emerged as a key strategy to mitigate these issues. This guide provides an objective comparison of defect states in cesium-doped formamidinium perovskites (CsxFA_{1-x}PbI₃) against undoped FAPbI₃ and other alternatives, supported by experimental data.

Performance Comparison: The Impact of Cesium Doping on Defect States

The introduction of cesium into the formamidinium lead iodide crystal lattice has a profound impact on the material's optoelectronic properties and defect landscape. The smaller ionic radius of cesium compared to formamidinium helps to stabilize the desired photoactive perovskite phase and reduce the formation of detrimental defects.

Recent studies have demonstrated that the incorporation of Cs⁺ into FAPbI₃ can significantly reduce non-radiative recombination that originates from defects and traps.^{[1][2]} A sequential cesium incorporation approach has been shown to result in perovskite films with a more

uniform composition and lower defect densities compared to both pure FAPbI₃ and one-step crystallized Cs-doped counterparts.[1][2] This leads to a notable decrease in the Urbach energy, a measure of the density of electronic trap states, from 22.2 meV in FAPbI₃ to 18.3 meV in sequentially incorporated Cs-doped FAPbI₃. [1]

Furthermore, first-principles calculations have identified that while formamidinium-related defects such as vacancies (VFA) and antisites (FAI and IFA) have relatively low formation energies in pure FAPbI₃, cation mixing can substantially suppress their formation.[3] While FAPbI₃ is thermally more stable than its methylammonium (MA) counterpart, MAPbI₃, and possesses a bandgap closer to the ideal for single-junction solar cells, its phase instability remains a challenge.[4][5] Cesium doping helps to address this instability, leading to improved device performance and longevity.

Here is a summary of key performance metrics comparing undoped and Cs-doped formamidinium perovskites:

Parameter	FAPbI3	CsxFA1-xPbI3 (One-Step)	CsxFA1-xPbI3 (Sequential Incorporation)	Notes
Urbach Energy (Eu)	22.2 meV	21.6 meV	18.3 meV	A lower Urbach energy indicates a lower density of trap states.[1]
Phase Stability	Prone to phase transition	Improved	Significantly Improved	Cesium incorporation stabilizes the photoactive perovskite phase.[1][2]
Defect Density	Higher	Reduced	Significantly Reduced	Sequential incorporation leads to more uniform composition and fewer defects.[1][2]
Power Conversion Efficiency (PCE)	Lower	Higher	Highest	Reduced defects lead to improved device performance.[1][2]

Alternative Defect Mitigation Strategies

Besides cesium doping, several other strategies are being explored to passivate defects in formamidinium-based perovskites:

- **Additive Engineering:** The addition of small amounts of specific compounds to the perovskite precursor solution can passivate defects. For instance, the use of formic acid (HCOOH) has

been shown to reduce the size of colloidal particles in the precursor solution, leading to more uniform films with lower defect densities.[\[6\]](#)

- **Surface Passivation:** Applying a passivation layer on top of the perovskite film can neutralize surface defects. Benzene, with its delocalized electron distribution, has been shown to effectively passivate deep FA-interstitial and Pb-interstitial defects on the surface of FAPbI₃. [\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Hetero-polytypic Structures:** Introducing a different structural phase of the perovskite, such as a hexagonal polytype (6H) into the cubic (3C) FAPbI₃, can effectively engineer defects at the interface, leading to improved structural integrity and carrier dynamics.[\[10\]](#)

Experimental Protocols

Accurate characterization of defect states is crucial for understanding and improving perovskite materials. Below are detailed methodologies for key experiments cited in the analysis of defect states.

Deep-Level Transient Spectroscopy (DLTS)

DLTS is a powerful technique for probing the energy levels and concentrations of deep-level defects in semiconductors.

Methodology:

- **Device Preparation:** A complete solar cell device or a simplified metal-insulator-semiconductor (MIS) structure is fabricated with the perovskite layer as the active semiconductor.
- **Quiescent State:** The device is held at a specific reverse bias voltage (VR) and temperature to establish a steady-state charge distribution.
- **Filling Pulse:** A voltage pulse (VP) is applied to the device for a specific duration (tP) to fill the deep-level traps with charge carriers.
- **Capacitance Transient Measurement:** After the filling pulse, the device is returned to the reverse bias VR, and the capacitance of the device is measured as a function of time as the trapped carriers are thermally emitted.

- **Temperature Scan:** The measurement is repeated at different temperatures to obtain a series of capacitance transients.
- **Data Analysis:** The time constant of the capacitance transient at each temperature is used to construct an Arrhenius plot, from which the activation energy (defect energy level) and capture cross-section of the defect can be determined. The amplitude of the transient is proportional to the defect concentration.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Admittance Spectroscopy

Admittance spectroscopy measures the complex admittance (conductance and capacitance) of a device as a function of frequency and temperature to identify defect states.

Methodology:

- **Device Preparation:** Similar to DLTS, a functional device or a capacitor-like structure is required.
- **AC Signal Application:** A small AC voltage is superimposed on a DC bias voltage and applied to the device.
- **Frequency Sweep:** The frequency of the AC signal is swept over a range (typically from Hz to MHz) at a constant temperature, and the capacitance and conductance are measured.
- **Temperature Dependence:** The frequency sweep is repeated at different temperatures.
- **Data Analysis:** The temperature at which the capacitance shows a step-like decrease and the conductance shows a peak corresponds to the "freezing out" of a particular defect level. The frequency of this feature is related to the thermal emission rate of the defect, allowing for the determination of its activation energy.[\[11\]](#)[\[14\]](#)

Photoluminescence Quantum Yield (PLQY) Measurement

PLQY is the ratio of photons emitted to photons absorbed and is a direct measure of the radiative efficiency of the material, which is inversely related to the presence of non-radiative recombination centers (defects).

Methodology:

- **Sample Preparation:** A thin film of the perovskite material is deposited on a substrate.
- **Measurement Setup:** The sample is placed in an integrating sphere.
- **Excitation:** The sample is excited with a monochromatic light source (e.g., a laser or LED) of a known wavelength and power.
- **Spectrum Acquisition:** Two spectra are recorded: (1) the spectrum of the excitation source with the sample in the sphere but not in the beam path (to measure the initial photon flux), and (2) the spectrum with the sample directly illuminated by the excitation source (to measure the transmitted/scattered excitation photons and the emitted photoluminescence).
- **Calculation:** The PLQY is calculated by integrating the number of emitted photons and dividing by the number of absorbed photons (the difference between the initial and transmitted/scattered excitation photons).[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of materials, including the formation energies and electronic levels of various point defects.

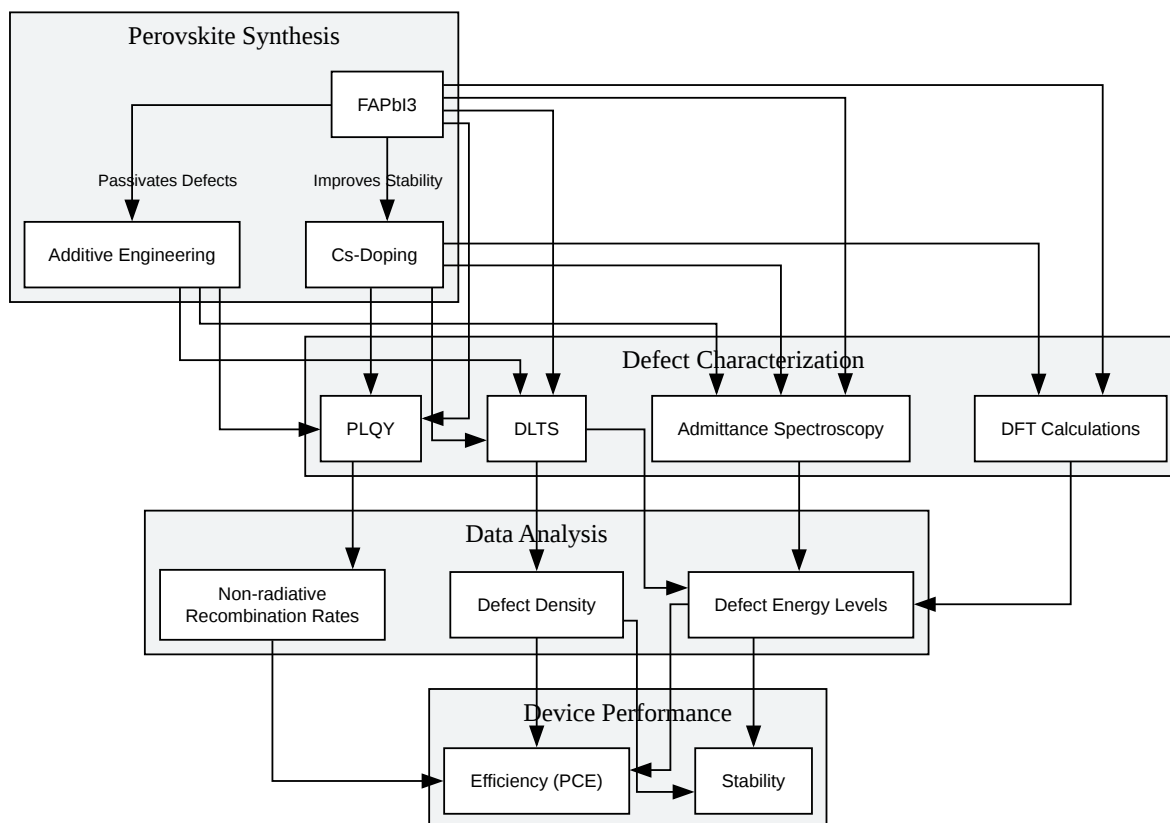
Methodology:

- **Structural Model:** A supercell of the perovskite crystal structure is created.
- **Defect Introduction:** A specific point defect (e.g., a vacancy, interstitial, or antisite) is introduced into the supercell.
- **Geometry Optimization:** The atomic positions in the supercell are relaxed until the forces on the atoms are minimized, allowing the structure to accommodate the defect.
- **Energy Calculation:** The total energy of the supercell with the defect and the pristine supercell are calculated.

- **Formation Energy Calculation:** The defect formation energy is calculated based on the total energies and the chemical potentials of the constituent elements. This calculation is often performed for different charge states of the defect.
- **Transition Levels:** The charge transition levels, which correspond to the Fermi level positions where the charge state of the defect changes, are determined from the formation energies of the different charge states. These levels indicate the position of the defect state within the band gap.[\[3\]](#)[\[7\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

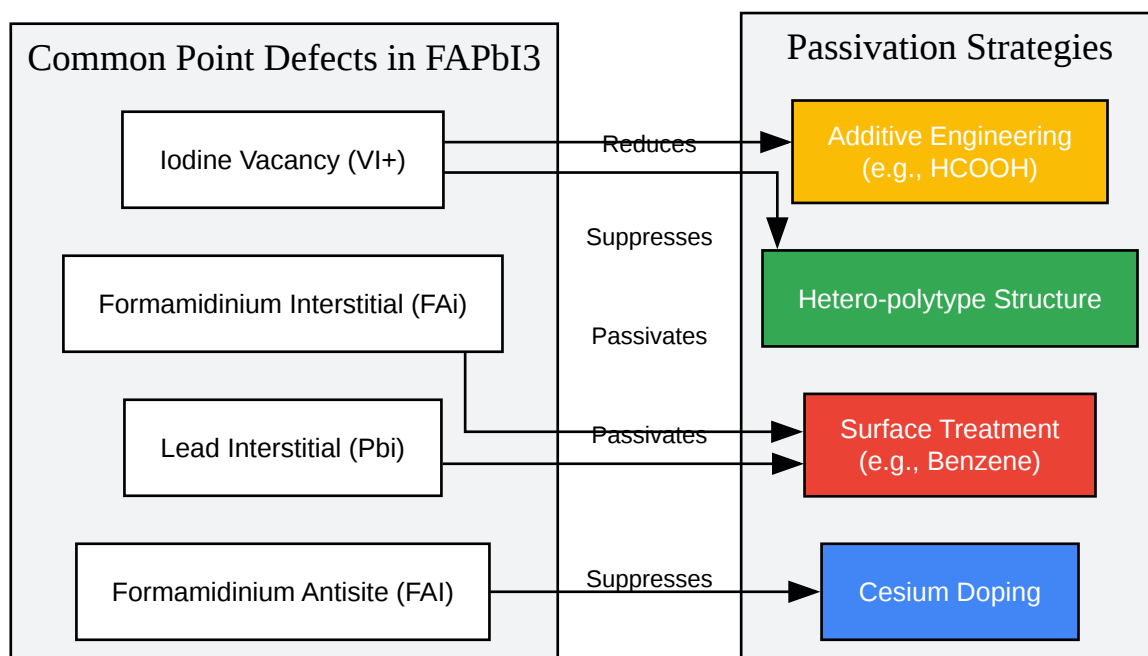
Visualizing Defect Analysis and Mitigation Pathways

To better understand the workflow of defect analysis and the logical relationships in defect mitigation, the following diagrams are provided.



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Caption: Workflow for the analysis of defect states in perovskites.



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Caption: Common defects in FAPbI₃ and corresponding passivation strategies.

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